molecular formula C6H13NS B2824284 Thiepan-4-amine CAS No. 128861-82-5

Thiepan-4-amine

Cat. No.: B2824284
CAS No.: 128861-82-5
M. Wt: 131.24
InChI Key: SACIYAJUZGSOJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Thiepan-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

Thiepan-4-amine is classified under the GHS05 and GHS07 hazard pictograms . The signal word for this compound is "Danger" . Some of the hazard statements associated with this compound include H227, H302, H312, H314, H332, and H335 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiepan-4-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of a halogenated thiepan derivative with ammonia or an amine. For example, the reaction of 4-chlorothiepan with ammonia under controlled conditions can yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where the halogenated precursor is reacted with ammonia or an amine in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Thiepan-4-amine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of this compound can lead to the formation of this compound derivatives with different substituents on the nitrogen atom.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming various substituted thiepan derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Thiepan-4-sulfoxide, thiepan-4-sulfone.

    Reduction: N-substituted thiepan-4-amines.

    Substitution: N-alkyl or N-acyl thiepan derivatives.

Comparison with Similar Compounds

    Piperidine: A six-membered ring containing a nitrogen atom.

    Morpholine: A six-membered ring containing both nitrogen and oxygen atoms.

    Thiophene: A five-membered ring containing a sulfur atom.

Comparison: Thiepan-4-amine is unique due to its seven-membered ring structure with a sulfur atom, which imparts distinct chemical properties compared to the six-membered rings of piperidine and morpholine or the five-membered ring of thiophene

Properties

IUPAC Name

thiepan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c7-6-2-1-4-8-5-3-6/h6H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACIYAJUZGSOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCSC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.